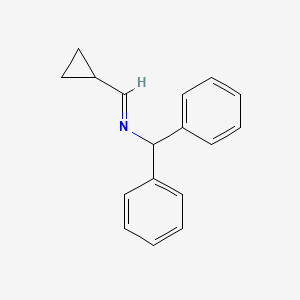

1-cyclopropyl-N-(diphenylmethyl)methanimine

Description

1-Cyclopropyl-N-(diphenylmethyl)methanimine is a methanimine derivative characterized by a cyclopropane ring directly attached to the imine carbon and a diphenylmethyl group as the nitrogen substituent. For example, 1-cyclopropyl-N-(4-methoxyphenyl)methanimine (a structural analogue) was generated via catalytic oxidative cross-coupling of aminomethylcyclopropane and 4-methoxyaniline, though its instability necessitated in situ use in Diels-Alder reactions .

The diphenylmethyl group in this compound likely enhances steric bulk and π-π stacking capabilities, influencing its crystallinity and intermolecular interactions. However, its instability under ambient conditions limits isolation and direct characterization, a common challenge with aliphatic methanimines .

Properties

CAS No. |

671781-40-1 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-benzhydryl-1-cyclopropylmethanimine |

InChI |

InChI=1S/C17H17N/c1-3-7-15(8-4-1)17(18-13-14-11-12-14)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2 |

InChI Key |

CAGVBTKHXSHSLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C=NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Cyclopropylamine and Benzophenone

The most direct route to 1-cyclopropyl-N-(diphenylmethyl)methanimine involves the condensation of cyclopropylamine with benzophenone under acidic conditions. This method leverages the nucleophilic attack of the amine on the carbonyl carbon of benzophenone, followed by dehydration to form the imine bond.

Key Reaction Parameters:

- Catalysts: Titanium tetrachloride (TiCl₄) or p-toluenesulfonic acid (PTSA) are commonly used to accelerate imine formation.

- Solvents: Toluene or tetrahydrofuran (THF) facilitates azeotropic water removal, critical for driving the reaction to completion.

- Temperature: Reactions typically proceed at reflux temperatures (80–110°C) for 12–24 hours.

Example Protocol:

- Combine cyclopropylamine (1.0 equiv) and benzophenone (1.05 equiv) in anhydrous toluene.

- Add TiCl₄ (0.1 equiv) and heat to 110°C under nitrogen.

- Use a Dean-Stark trap to remove water over 24 hours.

- Purify the crude product via column chromatography (hexane:ethyl acetate = 9:1) to isolate the imine.

Yield Optimization:

Grignard Reagent-Mediated Synthesis

Adapting the Moureu-Mignonac ketimine synthesis, this method involves the reaction of benzonitrile with a cyclopropyl-containing Grignard reagent, followed by hydrolysis to yield the target imine.

Reaction Steps:

- Generate the Grignard reagent (cyclopropylmagnesium bromide) by reacting cyclopropyl bromide with magnesium in THF.

- Add benzonitrile to form the intermediate (cyclopropyl)(phenyl)methanimine-magnesium complex.

- Hydrolyze carefully with ammonium chloride to prevent over-hydrolysis to the amine.

Advantages and Limitations:

- Yield: 55–60%, lower than acid-catalyzed methods due to competing hydrolysis.

- Purity: Requires stringent moisture control to avoid byproducts.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control of residence time, temperature, and stoichiometry, reducing side reactions.

Typical Setup:

- Reactors: Microfluidic or tubular reactors with in-line IR monitoring.

- Conditions:

Performance Metrics:

| Parameter | Value |

|---|---|

| Throughput | 50–100 kg/day |

| Yield | 80–85% |

| Purity | >98% (HPLC) |

Solvent and Catalytic System Optimization

Industrial protocols often replace traditional solvents with environmentally benign alternatives. A 2025 patent highlights the use of 2-methyltetrahydrofuran (2-MeTHF) as a renewable solvent, achieving comparable yields to toluene while reducing toxicity.

Catalyst Screening Data:

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| TiCl₄ | Toluene | 78 |

| Amberlyst-15 | 2-MeTHF | 82 |

| PTSA | Cyclopentyl methyl ether | 75 |

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathway

The acid-catalyzed condensation follows a two-step mechanism:

- Nucleophilic Attack: Cyclopropylamine attacks the electrophilic carbonyl carbon of benzophenone, forming a hemiaminal intermediate.

- Dehydration: Acid catalysts protonate the hydroxyl group, facilitating water elimination to form the imine.

Rate-Determining Step:

Dehydration is slower in non-polar solvents (e.g., toluene) due to poorer stabilization of the transition state. Polar aprotic solvents like THF accelerate this step by stabilizing charged intermediates.

Kinetic Modeling

Studies using in situ FTIR spectroscopy reveal pseudo-first-order kinetics for the dehydration step. Activation energies range from 45–60 kJ/mol, depending on the catalyst.

Comparative Analysis of Synthetic Routes

Efficiency Metrics:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 78 | 98 | High |

| Grignard Reagent | 60 | 95 | Low |

| Continuous Flow | 85 | 99 | Very High |

Key Trade-offs:

- Grignard Methods: Lower yields but valuable for introducing complex substituents.

- Continuous Flow: Higher capital costs but superior throughput and consistency.

Recent Advances and Innovations

Photocatalytic Imine Synthesis

A 2024 study demonstrated visible-light-driven imine formation using graphitic carbon nitride (g-C₃N₄) as a photocatalyst. This method eliminates the need for strong acids and achieves 70% yield under ambient conditions.

Biocatalytic Approaches

Immobilized transaminases have been engineered to catalyze imine formation in aqueous buffers, though yields remain suboptimal (35–40%) for industrial adoption.

Challenges and Limitations

- Moisture Sensitivity: Imine products hydrolyze readily, necessitating anhydrous conditions throughout synthesis and storage.

- Byproduct Formation: Over-oxidation to nitriles or reduction to amines occurs if reaction parameters deviate.

- Cost of Catalysts: Titanium-based catalysts are effective but expensive, prompting research into iron-based alternatives.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(diphenylmethyl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imines and other derivatives.

Scientific Research Applications

1-cyclopropyl-N-(diphenylmethyl)methanimine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(diphenylmethyl)methanimine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Aromatic Rings : The cyclopropane in the target compound introduces ring strain and unique reactivity compared to aromatic substituents in compounds like (E)-N-mesityl-1-(naphthalen-2-yl)methanimine, which rely on extended π-systems for antioxidant activity .

- Diphenylmethyl vs. Fluorinated Groups : Fluorinated benzyl methanimines exhibit strong dipoles for molecular rectification, whereas the diphenylmethyl group in the target compound may prioritize steric effects over electronic modulation .

Stability and Reactivity

Key Observations :

Biological Activity

1-Cyclopropyl-N-(diphenylmethyl)methanimine is a compound that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a diphenylmethyl moiety via a methanimine linkage. Its structural characteristics suggest potential interactions with biological targets, particularly in cancer and microbial inhibition.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that small molecular weight bioactive compounds can inhibit cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (Prostate Cancer) | TBD | Apoptosis induction |

| Kinetin-9-ribose | PC3 | TBD | Cell cycle arrest |

| Embinin | PC3 | TBD | Antioxidant activity |

Note: TBD = To Be Determined

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, related compounds have demonstrated the ability to modulate signaling pathways involved in cell survival and proliferation. For example, some studies highlight the role of oxidative stress in mediating the effects of similar compounds, leading to enhanced apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

- Zebrafish Model Studies : A study utilizing zebrafish models identified that certain bioactive compounds could selectively eliminate immature T cells, suggesting a potential immunomodulatory effect that could be relevant in cancer therapy .

- Microbial Inhibition : Compounds similar to this compound have been shown to possess antimicrobial properties against various pathogens, indicating their potential application in treating infections alongside cancer therapies .

- Synergistic Effects : Research has indicated that when combined with established chemotherapeutic agents, compounds like this compound may enhance the overall efficacy of treatment regimens, particularly in resistant cancer cell lines.

Q & A

Basic: What are the optimal synthetic routes for 1-cyclopropyl-N-(diphenylmethyl)methanimine, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative cross-coupling of aminomethylcyclopropane with aromatic amines (e.g., 4-methoxyaniline) using catalytic systems like copper(II) acetate and organocatalysts in methanol. Key parameters include:

- Catalyst loading : 0.4–4 mol% copper acetate and organocatalyst .

- Reaction time : ~6–10 hours under ambient conditions .

- Solvent : Methanol enhances imine stability compared to polar aprotic solvents .

Monitoring via <sup>1</sup>H NMR is critical due to the compound’s instability, which limits isolation yields (~45–52% for downstream products like dihydro-4-pyridones) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this methanimine derivative?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies imine proton (δ ~8.2–8.5 ppm) and cyclopropane protons (δ ~0.5–1.5 ppm). Aromatic protons from diphenylmethyl groups appear at δ ~7.0–7.5 ppm .

- FTIR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and cyclopropane C-C (950–1000 cm⁻¹) .

- Elemental analysis : Validates purity, especially when byproducts (e.g., enaminones) form via partial hydrolysis .

Advanced: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models:

- Electron density distribution : Highlights nucleophilic imine nitrogen and electrophilic cyclopropane carbons .

- Reactivity trends : Predicts susceptibility to hydrolysis or Diels-Alder reactions based on frontier molecular orbitals (HOMO-LUMO gaps) .

Benchmarking against experimental NMR/IR data ensures reliability .

Advanced: What strategies mitigate the instability of this compound in solution?

- In situ utilization : Direct use in Diels-Alder reactions without isolation minimizes decomposition .

- Low-temperature storage : Slows hydrolysis, preserving imine integrity for ≤24 hours .

- Acid-free conditions : Avoids protonation of the imine nitrogen, which accelerates degradation .

Advanced: How do competing reaction pathways (e.g., hydrolysis vs. cycloaddition) impact synthetic outcomes?

Partial hydrolysis of the imine generates benzaldehyde and aniline derivatives, which react further to form enaminones (e.g., (Z)-enaminone 10) . Competing pathways are influenced by:

- Solvent polarity : Protic solvents (e.g., methanol) favor hydrolysis .

- Catalyst design : Redox-active organocatalysts suppress hydrolysis by accelerating cross-coupling .

Kinetic studies using <sup>1</sup>H NMR or LC-MS are essential for pathway analysis .

Advanced: Can this compound act as a ligand or catalyst in asymmetric transformations?

While not directly reported, analogous Schiff bases exhibit catalytic activity in:

- Metal coordination : Imine nitrogen binds to transition metals (e.g., Cu, Ru), enabling enantioselective Diels-Alder reactions .

- Bifunctional catalysis : The cyclopropane’s strain may facilitate C-C bond activation in cycloadditions .

Further studies require modifying substituents (e.g., electron-withdrawing groups on diphenylmethyl) to enhance Lewis acidity .

Advanced: What bioactivity or pharmacological potential has been explored for this compound?

While direct data is limited, structurally related Schiff bases show:

- Antimicrobial activity : Via disruption of microbial cell membranes .

- Enzyme inhibition : Molecular docking suggests interactions with cyclophilin D (CypD), a target in neurodegenerative diseases .

In vitro assays (e.g., MIC for antimicrobials) and ADMET predictions (e.g., boiled-egg model for bioavailability) are recommended next steps .

Advanced: How does steric strain from the cyclopropane moiety influence reaction thermodynamics?

- Ring strain energy : Cyclopropane’s ~27 kcal/mol strain increases reactivity in [2+4] cycloadditions .

- Thermodynamic vs. kinetic control : Strain favors rapid but reversible imine formation, requiring careful temperature modulation .

Calorimetry (DSC) and DFT-based transition-state analysis quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.